molecular formula C23H26N2O2 B7716253 N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide

N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide

Cat. No. B7716253
M. Wt: 362.5 g/mol
InChI Key: IRNGDYHFCDRUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, also known as DMQB, is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of medicine. DMQB belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide may exert its biological effects through the inhibition of certain enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been shown to exhibit several biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, protect neurons from oxidative stress, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide in lab experiments is its relatively simple synthesis method. Additionally, N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been shown to exhibit a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of using N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide. One area of interest is the development of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide and its potential side effects. Finally, investigations into the pharmacokinetics and pharmacodynamics of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide may help to optimize its use in clinical settings.

Synthesis Methods

N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-7-methylquinoline with 2,3-dimethylbenzoyl chloride, followed by the reaction of the resulting intermediate with butyric acid. The final product is obtained by purification through column chromatography.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been the subject of several scientific studies due to its potential applications in the field of medicine. Some of the research areas where N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been investigated include cancer therapy, neuroprotection, and anti-inflammatory activity.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-5-7-22(26)25(21-9-6-8-16(3)17(21)4)14-19-13-18-11-10-15(2)12-20(18)24-23(19)27/h6,8-13H,5,7,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNGDYHFCDRUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.